molecular formula C13H22N2 B2793825 1'-(Prop-2-yn-1-yl)-1,4'-bipiperidine CAS No. 1249743-00-7

1'-(Prop-2-yn-1-yl)-1,4'-bipiperidine

Cat. No. B2793825
CAS RN: 1249743-00-7
M. Wt: 206.333
InChI Key: DLCBVAMDAICYND-UHFFFAOYSA-N
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Description

“1’-(Prop-2-yn-1-yl)-1,4’-bipiperidine” is a compound that contains a propargyl group (prop-2-yn-1-yl) and a bipiperidine structure. Propargyl groups are often used in organic synthesis due to their ability to participate in various reactions . Bipiperidine is a type of piperidine, a class of organic compounds containing a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Propargyl groups can participate in a variety of reactions, including cycloadditions and rearrangements . Piperidines can also undergo various reactions, often involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1’-(Prop-2-yn-1-yl)-1,4’-bipiperidine” would depend on its specific structure. For example, compounds with a propargyl group often have a triple bond, which can affect their reactivity .

Scientific Research Applications

1. Histamine H3 Receptor Antagonists

Research on derivatives of 1,4'-bipiperidine, such as 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines, has identified them as potential non-imidazole histamine H3 receptor antagonists. These compounds, including variations with a 1'-(Prop-2-yn-1-yl) substitution, have shown promise in enhancing in vitro potency while reducing adverse activities like hERG activity (Rao et al., 2009).

2. Polymer Research

In polymer science, compounds related to 1,4'-bipiperidine, like 4,4'-bipiperidine, have been utilized to create nematic polyurethanes. These compounds contribute to the formation of polymers with varying crystalline structures and thermal stability, indicating potential applications in materials science (Kricheldorf & Awe, 1989).

3. Catalysis and Chemical Reactions

1'-(Prop-2-yn-1-yl)-1,4'-bipiperidine derivatives have been studied in the context of catalytic reactions. For example, in reactions involving tungsten(0)-catalysis, these compounds have been instrumental in forming diamines with tetrahydrofuran rings, indicating potential use in organic synthesis and catalysis (Kocięcka et al., 2018).

4. Tyrosinase Inhibitors

Variants of bipiperidine, including those with 1'-(Prop-2-yn-1-yl) modifications, have been synthesized and evaluated as tyrosinase inhibitors. This research has implications for drug design, particularly in developing treatments for conditions related to tyrosinase activity (Khan et al., 2005).

5. Radiochemical Synthesis

In the field of radiopharmaceuticals, 1,4'-bipiperidine derivatives have been used to create isotopomers for imaging applications. This indicates potential applications in nuclear medicine and diagnostic imaging (Czeskis, 1998).

6. CCR3 Antagonists

Research into bipiperidine amide compounds, closely related to this compound, has led to the identification of potent CCR3 antagonists. These findings have potential implications in treating conditions mediated by the CC chemokine receptor 3 (Ting et al., 2005).

7. Electrochemical and Photophysical Studies

Compounds structurally related to 1,4'-bipiperidine have been synthesized and analyzed for their electrochemical behavior and photophysical properties. This research is significant for developing materials with specific electronic and luminescent characteristics (Gobetto et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific application of “1’-(Prop-2-yn-1-yl)-1,4’-bipiperidine”. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target .

Future Directions

The future directions for research on “1’-(Prop-2-yn-1-yl)-1,4’-bipiperidine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

4-piperidin-1-yl-1-prop-2-ynylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-2-8-14-11-6-13(7-12-14)15-9-4-3-5-10-15/h1,13H,3-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCBVAMDAICYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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